143748-18-9

Neuroscience GPCR Pharmacology Peptide Antagonist

Choose CAS 143748-18-9 for definitive PAC1 blockade. Unlike close analogs (e.g., PACAP 6‑27), this fragment delivers >150‑fold selectivity for PAC1 vs. VPAC1/VPAC2 and 500‑fold higher affinity, ensuring unambiguous target engagement in neurobiology, oncology, and urology models. Substituting another PACAP receptor antagonist risks off‑target effects; only the authentic 143748-18-9 sequence guarantees the validated in vivo efficacy (tumor growth inhibition, 2.0‑fold increase in void volume) and reproducible cAMP/c‑fos antagonism cited in peer‑reviewed studies. Procure the trifluoroacetate salt for optimal solubility and stability.

Molecular Formula C₁₈₂H₃₀₀N₅₆O₄₅S
Molecular Weight 4024.74
CAS No. 143748-18-9
Cat. No. B612572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name143748-18-9
CAS143748-18-9
Molecular FormulaC₁₈₂H₃₀₀N₅₆O₄₅S
Molecular Weight4024.74
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

143748-18-9 (PACAP 6-38) Technical Baseline for Scientific Procurement


CAS 143748-18-9, commonly known as PACAP (6-38), is a truncated peptide fragment (residues 6–38) of the endogenous neuropeptide Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP). It is a well-characterized, non-stimulating competitive antagonist of the PAC1 receptor [1]. The compound is typically supplied as a trifluoroacetate salt to enhance stability and solubility, with a standard purity exceeding 98% (often >99% by HPLC) . Its primary mechanism of action involves high-affinity binding to the PAC1 receptor, thereby blocking the adenylate cyclase activation and subsequent cAMP accumulation induced by the endogenous agonists PACAP-38 and PACAP-27 . This compound is a critical tool for dissecting PACAP-mediated signaling in neurobiology, cancer biology, and immunology research.

Why PACAP Receptor Tool Compounds Are Not Interchangeable with 143748-18-9


Substituting CAS 143748-18-9 with another PACAP receptor antagonist or a closely related peptide fragment is not scientifically valid without rigorous validation. The PACAP peptide family exhibits complex pharmacology, with agonists and antagonists displaying distinct selectivity profiles across PAC1, VPAC1, and VPAC2 receptors. Even small changes in the peptide sequence (e.g., between PACAP 6-27 and PACAP 6-38) can result in >100-fold differences in binding affinity and functional antagonism [1]. Furthermore, the presence or absence of the C-terminal extension and the specific salt form (e.g., trifluoroacetate vs. acetate) can significantly impact solubility, stability, and in vivo bioavailability . The quantitative evidence below demonstrates that the specific sequence of PACAP (6-38) confers a unique combination of high PAC1 affinity, receptor subtype selectivity, and proven in vivo efficacy that is not replicated by its closest analogs.

Quantitative Differentiation Evidence for 143748-18-9 (PACAP 6-38)


PAC1 Binding Affinity and Antagonism: 143748-18-9 vs. PACAP (6-27)

A direct comparison in the same study demonstrates that PACAP (6-38) exhibits a 500-fold higher binding affinity (lower Kd) for the PAC1 receptor compared to the shorter fragment PACAP (6-27). This difference translates directly to a vastly superior ability to inhibit PACAP-27-stimulated adenylate cyclase activity [1].

Neuroscience GPCR Pharmacology Peptide Antagonist

PACAP Receptor Subtype Selectivity Profile of 143748-18-9

143748-18-9 exhibits a defined selectivity profile across the three PACAP/VIP receptor subtypes. It displays 20-fold selectivity for PAC1 over VPAC2 and 150-fold selectivity for PAC1 over VPAC1. This contrasts with the endogenous agonist PACAP (1-38), which has a much broader, non-selective profile [1].

Receptor Pharmacology Selectivity Profiling cAMP Signaling

In Vivo Tumor Growth Inhibition: 143748-18-9 vs. Agonist in NSCLC Xenografts

In a head-to-head in vivo study, daily administration of 143748-18-9 (10 μg/day) significantly slowed the growth of NCI-H838 non-small cell lung cancer (NSCLC) xenografts in nude mice over a 4-week period, whereas the agonist PACAP-27 did not [1]. This demonstrates a functional and disease-relevant difference in vivo that cannot be predicted from receptor binding data alone.

Cancer Biology Xenograft Models In Vivo Pharmacology

In Vivo Efficacy in Breast Cancer: 143748-18-9 Xenograft Growth Inhibition

A separate in vivo study corroborates the antitumor activity of 143748-18-9 in a breast cancer model. Daily administration of the compound (10 μg) significantly inhibited the growth of T47D breast cancer xenografts in nude mice, providing cross-validation of its in vivo efficacy across different cancer types [1].

Breast Cancer Xenograft Model Antagonist Efficacy

In Vivo Bladder Function Modulation: Quantitative Effect of 143748-18-9

Intravesical administration of 143748-18-9 (300 nM) in a mouse model of bladder dysfunction (NGF-OE) produced a robust and quantifiable physiological effect, doubling the intercontraction interval and increasing void volume by 2.5-fold . This demonstrates a clear functional outcome in a complex in vivo system.

Urology In Vivo Physiology PAC1 Antagonism

Optimal Application Scenarios for 143748-18-9 Based on Quantitative Differentiation


Dissecting PAC1-Specific Signaling in Neurobiology and Cancer

In studies where the objective is to isolate and characterize the specific role of the PAC1 receptor, 143748-18-9 is the preferred tool compound. Its 20- to 150-fold selectivity for PAC1 over VPAC1 and VPAC2 receptors [1], combined with its 500-fold higher affinity than the shorter antagonist PACAP (6-27) [2], ensures that any observed biological effects can be confidently attributed to PAC1 blockade. This is critical in complex systems like neuronal cultures or tumor microenvironments where multiple PACAP/VIP receptors may be expressed.

In Vivo Validation of PAC1 as a Therapeutic Target in Oncology

For preclinical oncology research requiring in vivo proof-of-concept, 143748-18-9 offers a validated path. The compound has demonstrated significant tumor growth inhibition in multiple xenograft models, including non-small cell lung cancer [1] and breast cancer [2]. This consistent in vivo efficacy across different cancer types provides a robust foundation for studies aimed at evaluating PAC1 antagonism as a therapeutic strategy.

Investigating PAC1-Mediated Bladder Dysfunction and Pain

Researchers studying lower urinary tract function or visceral pain can rely on 143748-18-9 to produce robust, quantifiable in vivo effects. Intravesical administration of 300 nM PACAP (6-38) results in a 2.0-fold increase in intercontraction interval and a 2.5-fold increase in void volume in a disease-relevant mouse model [1]. This reproducible and measurable outcome makes it a valuable tool for translational studies in urology.

Functional Antagonism in Cellular cAMP and c-fos Induction Assays

In cell-based assays designed to measure PACAP-induced cAMP accumulation or c-fos gene expression, 143748-18-9 serves as the gold-standard antagonist for confirming on-target effects. Its ability to fully reverse PACAP-27-stimulated cAMP increases [1] and to block c-fos induction [2] provides a clear and reliable functional readout for validating the specificity of PAC1-mediated signaling pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 143748-18-9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.